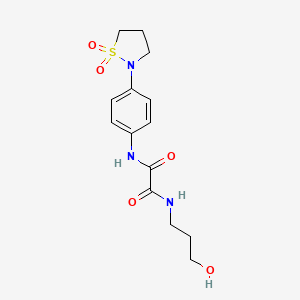

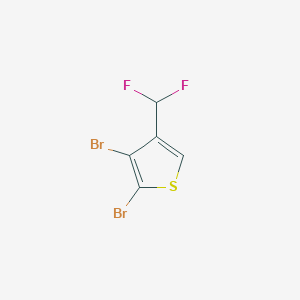

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

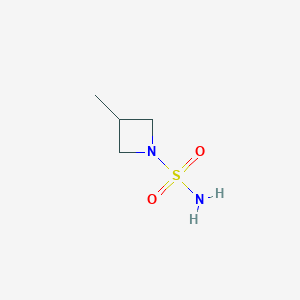

N1-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(3-hydroxypropyl)oxalamide, also known as CDDO-HPAO, is a synthetic triterpenoid compound that has attracted significant attention in the scientific research community. It is a potent anti-inflammatory and anti-cancer agent that has shown promising results in preclinical studies.

科学的研究の応用

Novel Compound Synthesis

Optically active binuclear diorganotin compounds were prepared from an optically active oxalamide, showcasing the potential for creating materials with specific optical properties for applications in materials science and catalysis (Jiménez‐Pérez et al., 2006). This research highlights the role of oxalamide derivatives in developing new organometallic compounds with unique structural and chemical properties.

Chiral Synthesis

Research into the modification of the Evans Auxiliary demonstrated the synthesis of N-acyl-oxazolidinones from isopropyl-5,5-diphenyloxazolidinone, which is useful in chiral synthesis for pharmaceutical applications, offering a method for the preparation of compounds with high diastereoselectivity and potential in drug development (Hintermann & Seebach, 1998).

Antimicrobial Agent Development

The novel oxazolidinone analogs U-100592 and U-100766 were studied for their in vitro antibacterial activities against various pathogens, indicating the potential of oxazolidinone derivatives in developing new antimicrobial agents. This research underscores the importance of oxazolidinones in addressing resistant microbial strains and developing new therapeutic options (Zurenko et al., 1996).

Superoxide Dismutase Mimics

Investigation into metal-free low molecular weight superoxide dismutase mimics demonstrated the potential for oxazolidine derivatives to function in oxidative stress reduction, which is significant for therapeutic applications in diseases related to oxidative damage. This suggests the versatility of oxazolidinone frameworks in developing therapeutic agents beyond their antimicrobial capabilities (Samuni et al., 1988).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds like 5-methyl-3-phenyl-1,3-oxazolidin-2-ones highlights the utility of oxazolidine derivatives in organic synthesis, contributing to the development of new chemical entities with potential pharmacological activities. These compounds serve as a basis for the further development of pharmaceuticals and other biologically active molecules (Nishiyama et al., 1986).

特性

IUPAC Name |

N'-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-(3-hydroxypropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O5S/c18-9-1-7-15-13(19)14(20)16-11-3-5-12(6-4-11)17-8-2-10-23(17,21)22/h3-6,18H,1-2,7-10H2,(H,15,19)(H,16,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFMGSUMJFYZOOX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)C(=O)NCCCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,6,7,8-Tetrahydroimidazo[1,2-a]pyridine-2-sulfonyl fluoride](/img/structure/B2456415.png)

![4-[(E)-2-(2-chlorophenyl)ethenyl]-8-(trifluoromethoxy)-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2456425.png)

![Cyclohex-3-en-1-yl-[4-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone](/img/structure/B2456429.png)

![N-(2-chlorobenzyl)-2-((6-(3-nitrophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)acetamide](/img/structure/B2456433.png)

![2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2456435.png)

![6-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyridine-2-carbonitrile](/img/structure/B2456436.png)